Structure and molecular weight of 4-Methoxy-6-(tributylstannyl)pyrimidine
Structure and molecular weight of 4-Methoxy-6-(tributylstannyl)pyrimidine
An In-depth Technical Guide to the Structure, Synthesis, and Applications of 4-Methoxy-6-(tributylstannyl)pyrimidine .
Executive Summary & Core Utility
4-Methoxy-6-(tributylstannyl)pyrimidine is a specialized organometallic reagent primarily utilized in palladium-catalyzed cross-coupling reactions (Stille coupling).[1] It serves as a critical building block in medicinal chemistry for the introduction of the 4-methoxypyrimidin-6-yl moiety into complex bioactive molecules.[1]
The pyrimidine scaffold is ubiquitous in kinase inhibitors and antiviral agents. This reagent allows for the modular construction of biaryl and heterobiaryl systems under neutral conditions, avoiding the harsh basicity required for boronic acids (Suzuki coupling) or the sensitivity of organozinc reagents (Negishi coupling).
Chemical Identity & Physical Properties
The molecule consists of a pyrimidine ring substituted at the C4 position with a methoxy group and at the C6 position with a tributylstannyl group.
Table 1: Physicochemical Specifications
| Property | Data |
| Chemical Name | 4-Methoxy-6-(tributylstannyl)pyrimidine |
| CAS Number | 446286-23-3 |
| Molecular Formula | |
| Molecular Weight | 399.16 g/mol |
| Physical State | Colorless to pale yellow viscous oil |
| Solubility | Soluble in DCM, THF, Toluene, DMF; Insoluble in water |
| Stability | Air-stable for short periods; store at 2-8°C under inert atmosphere (Ar/N2) |
Structural Analysis & Molecular Weight Calculation
The molecular weight is derived from the sum of the pyrimidine core, the methoxy substituent, and the bulky tributylstannyl group. The tin atom contributes significantly to the mass and the unique isotopic distribution observed in mass spectrometry.
Molecular Weight Breakdown:
-
Pyrimidine Core (
): The parent pyrimidine is .[1] Substituting two hydrogens leaves .[1]-
Mass contribution: ~78.07 g/mol .
-
-
Methoxy Group (
): Adds oxygen and a methyl group.[1]-
Mass contribution: ~31.03 g/mol .
-
-
Tributylstannyl Group (
):
Total Calculation:
Isotopic Signature:
Tin has ten stable isotopes, with
Synthesis & Preparation Protocols
The most robust synthesis avoids direct lithiation of 4-methoxypyrimidine due to regioselectivity issues (which often favor the C-5 position).[1] Instead, a Palladium-Catalyzed Stannylation of the corresponding chloro-pyrimidine is the industry standard.[1]
Synthetic Pathway Diagram
Caption: Two-step synthesis starting from commercially available 4,6-dichloropyrimidine.
Detailed Protocol (Step-by-Step)
Step 1: Synthesis of 4-Chloro-6-methoxypyrimidine
-
Reagents: 4,6-Dichloropyrimidine (1.0 eq), Sodium Methoxide (1.05 eq), Methanol (anhydrous).
-
Procedure: Dissolve 4,6-dichloropyrimidine in MeOH at 0°C. Add NaOMe slowly to prevent bis-substitution. Stir at room temperature for 2 hours.
-
Workup: Remove solvent, partition between water/DCM.[1] Dry organic layer (
) and concentrate.[1][2][3][4] -
Outcome: White solid (Yield >90%).
Step 2: Stannylation (The Critical Step)
-
Reagents: 4-Chloro-6-methoxypyrimidine (1.0 eq), Hexabutylditin (
, 1.1 eq), Tetrakis(triphenylphosphine)palladium(0) ( , 0.05 eq).[1] -
Solvent: Anhydrous Toluene (degassed).
-
Procedure:
-
Combine reagents in a pressure vessel or round-bottom flask under Argon.
-
Heat to reflux (110°C) for 12–16 hours. The reaction turns black as Pd precipitates upon completion.
-
-
Purification (Crucial):
-
Cool to room temperature.[3][4][5] Filter through a pad of Celite to remove Pd residues.
-
Flash Chromatography: Silica gel pre-treated with 1% Triethylamine (to prevent protiodestannylation).[1] Elute with Hexanes/EtOAc (95:5).[1]
-
Note: Tributyltin byproducts are toxic and difficult to remove. Using KF/Silica workup can help sequester tin impurities.
-
Reactivity & Applications: The Stille Coupling
This reagent acts as the nucleophile in Stille cross-coupling reactions. It reacts with aryl or vinyl halides (electrophiles) to form C-C bonds.[1]
Mechanism:
-
Oxidative Addition: Pd(0) inserts into the Aryl-Halide bond.[1]
-
Transmetalation: The rate-determining step where the organic group transfers from Sn to Pd.[1] The methoxy group on the pyrimidine makes the ring electron-rich enough to facilitate this, but the nitrogen atoms can coordinate to Pd, occasionally requiring specific ligands (e.g.,
or XPhos) to boost turnover. -
Reductive Elimination: Formation of the product and regeneration of Pd(0).[6]
Stille Catalytic Cycle Diagram
Caption: Catalytic cycle showing the entry of 4-Methoxy-6-(tributylstannyl)pyrimidine at the Transmetalation step.
Characterization Data (Expected)
To validate the synthesis, the following spectroscopic data should be obtained:
-
NMR (400 MHz,
): -
NMR:
-
Distinctive carbons at C4 (C-O), C6 (C-Sn), and C2 (N-C-N).[1]
-
-
NMR:
-
Single peak around -50 to -60 ppm (typical for heteroaryl stannanes).[1]
-
Safety & Handling (Critical)
Tributyltin compounds are potent neurotoxins and marine pollutants.
-
Personal Protective Equipment (PPE): Double nitrile gloves, safety goggles, and lab coat are mandatory.[1]
-
Engineering Controls: Always handle inside a functioning fume hood. Aerosols are highly dangerous.
-
Waste Disposal: Do NOT dispose of down the drain. All liquid and solid waste must be segregated into "Heavy Metal/Organotin" waste streams.
-
Decontamination: Glassware should be rinsed with a dilute solution of Potassium Permanganate (
) or bleach to oxidize residual organotins before washing.[1]
References
-
Synthesis of Stannyl Pyrimidines: Sandosham, J., & Undheim, K. (1994).[1] Stannylation in the synthesis of 2-, 4-and 6-substituted pyrimidines.[1] Tetrahedron, 50(1), 275-284.[1] [1]
-
Stille Coupling Review: Farina, V., Krishnamurthy, V., & Scott, W. J. (1997).[1] The Stille reaction. Organic Reactions, 50(1), 1-652.[1] [1]
-
Palladium Catalysts in Stille Coupling: Littke, A. F., & Fu, G. C. (2002).[1] Palladium-catalyzed coupling reactions of aryl chlorides. Angewandte Chemie International Edition, 41(22), 4176-4211.[1] [1]
-
Compound Data Verification: PubChem Database. 4-Methoxy-6-(tributylstannyl)pyrimidine.[1] National Library of Medicine. [1]
